GB1-Cyanine 3
Description
Properties
IUPAC Name |
5-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylamino]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H62N4O9/c1-42(2)30-13-6-8-15-32(30)46(5)35(42)17-12-18-36-43(3,4)31-14-7-9-16-33(31)47(36)23-11-10-19-37(49)45-22-25-54-28-27-53-24-20-44-21-26-55-41-40(52)39(51)38(50)34(29-48)56-41/h6-9,12-18,34,38-41,44,48,50-52H,10-11,19-29H2,1-5H3/p+1/t34?,38-,39+,40?,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFADTFCQMBTSO-IHRPVSEJSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCOC5C(C(C(C(O5)CO)O)O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCC(=O)NCCOCCOCCNCCO[C@@H]5C([C@H]([C@@H](C(O5)CO)O)O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63N4O9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747850 | |
| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065004-53-6 | |
| Record name | 17-{(2E)-3,3-Dimethyl-2-[(2E)-3-(1,3,3-trimethyl-3H-indol-1-ium-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-1-yl}-13-oxo-6,9-dioxa-3,12-diazaheptadecan-1-yl alpha-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Gb1 Cyanine 3
Strategies for Recombinant Production and Purification of the GB1 Domain
The B1 domain of Streptococcal protein G (GB1) is a small, highly soluble, and stable protein, making it an excellent scaffold for protein engineering and a popular fusion tag for recombinant protein production. google.comresearchgate.netfrontiersin.orgnih.gov Its inherent stability and solubility often enhance the expression and proper folding of its fusion partners. researchgate.netfrontiersin.org
Expression System Selection and Optimization
Escherichia coli (E. coli) is a widely used and cost-effective expression system for producing the GB1 domain. pnas.orgtandfonline.com The use of GB1 as a fusion tag has been shown to significantly increase the soluble expression levels of various proteins in E. coli. google.comresearchgate.net For instance, studies have demonstrated that N-terminal fusion of the GB1 domain can increase the expression level of target proteins by 1.3 to 3.1-fold. researchgate.netfrontiersin.orgnih.govresearchgate.net This enhancement is attributed to GB1's ability to act as a solubility-enhancing tag, which facilitates better folding of the target protein. researchgate.net
Expression vectors are typically engineered to include the GB1 domain, often with a polyhistidine (His6) tag and a protease cleavage site, such as that for Tobacco Etch Virus (TEV) protease. pnas.orgtandfonline.com This allows for efficient purification and subsequent removal of the fusion tag if necessary. pnas.orgtandfonline.com Optimization of expression often involves inducing protein production at a lower temperature (e.g., 28°C) after the cell culture reaches a specific optical density. pnas.org
While E. coli is common, other systems like mammalian cells and plant-based systems have also been utilized for expressing GB1 fusion proteins, particularly for complex proteins that require post-translational modifications. google.comfrontiersin.orgnih.gov
Chromatographic Purification Techniques for Protein Isolation
Following expression, the GB1 domain or its fusion proteins are isolated and purified using a series of chromatographic techniques. The choice of method depends on the properties of the protein and the presence of affinity tags. gbiosciences.comslideshare.net
A common initial step is affinity chromatography . gbiosciences.comslideshare.net If a His-tag is present, Nickel-NTA (Ni-NTA) affinity chromatography is employed. pnas.orgosu.edu The protein binds to the nickel-charged resin and is later eluted with a high concentration of imidazole. pnas.orgosu.edu Alternatively, the natural IgG-binding property of the GB1 domain can be exploited for purification on IgG-sepharose columns. gmclore.orgnih.gov
Size-exclusion chromatography (SEC) , also known as gel filtration, is often used as a subsequent purification step. pnas.orggbiosciences.com This technique separates proteins based on their size, effectively removing aggregates and other impurities, resulting in a highly pure protein sample. pnas.org
Other techniques like ion-exchange chromatography (IEX) , which separates proteins based on their net charge, and hydrophobic interaction chromatography (HIC) can also be employed to achieve high purity. gbiosciences.com For some applications, a heat shock step can be used to lyse the E. coli cells and precipitate most host proteins, simplifying the subsequent purification of the heat-stable GB1. nih.gov
Bioconjugation Approaches for Covalent Linkage of Cyanine (B1664457) 3 to GB1
The covalent attachment of the Cyanine 3 (Cy3) fluorophore to the purified GB1 protein is a critical step in creating the GB1-Cyanine 3 probe. This process, known as bioconjugation, requires precise control to ensure site-specificity and maintain the protein's function.
Site-Specific Labeling Techniques (e.g., Cysteine, Lysine (B10760008), Click Chemistry)
The goal of site-specific labeling is to attach the fluorophore to a predetermined location on the protein. This is crucial for applications like single-molecule Förster resonance energy transfer (FRET) where the distance between two specific points on a molecule is measured. researchgate.net
Cysteine Labeling: This is a widely used method due to the relatively low abundance and unique reactivity of cysteine residues in proteins. nih.govnih.gov The GB1 domain naturally lacks cysteine residues, which is an advantage as it allows for the introduction of a single cysteine at a specific site via mutagenesis. google.com This engineered cysteine can then be selectively targeted by thiol-reactive dyes, such as maleimide- or iodoacetamide-functionalized Cy3. researchgate.netnih.gov The reaction between the thiol group of the cysteine and the reactive group of the dye forms a stable covalent bond. nih.gov The use of a lysine-cysteine-lysine (KCK) tag has been shown to enhance the reactivity of the cysteine for more efficient labeling. nih.gov
Lysine Labeling: Primary amines on the N-terminus and the side chains of lysine residues are common targets for labeling. jenabioscience.comresearchgate.net N-hydroxysuccinimidyl (NHS) esters of Cy3 are frequently used for this purpose, as they readily react with these amino groups to form stable amide bonds. jenabioscience.comaatbio.comantibodies.com However, since proteins often have multiple lysine residues on their surface, this method can result in a heterogeneous mixture of labeled products with varying numbers of dyes per protein, which may not be suitable for all applications. jenabioscience.com
Click Chemistry: This term describes a set of highly specific and efficient bio-orthogonal reactions. thermofisher.comnih.gov A common approach involves genetically encoding a non-canonical amino acid (ncAA) containing an azide (B81097) or alkyne group into the protein at a specific site. nih.govresearchgate.net The protein is then reacted with a Cy3 dye that has the complementary reactive group (alkyne or azide, respectively). thermofisher.com This method offers exceptional specificity and is increasingly used for precise protein labeling in complex environments, including living cells. nih.govnih.gov
Evaluation of Conjugation Efficiency and Purity
After the conjugation reaction, it is essential to determine the efficiency of the labeling and the purity of the final product.
Determining Labeling Efficiency: The degree of labeling (DOL), or the average number of dye molecules per protein, is a key parameter. This is typically determined using UV-Vis spectrophotometry. By measuring the absorbance of the conjugate at the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (around 555 nm for Cy3), and using the known extinction coefficients for both the protein and the dye, the DOL can be calculated. antibodies.com
Purification of the Conjugate: Unreacted, free dye must be removed from the labeled protein. This is often achieved using size-exclusion chromatography or dialysis, which separates the small dye molecules from the much larger protein-dye conjugate. aatbio.com
Purity Analysis: The purity of the final this compound conjugate is assessed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) . The gel can be visualized under UV light to confirm that the fluorescence is associated with the protein band and then stained with a protein stain like Coomassie Blue to visualize all proteins. researchgate.netMass spectrometry can also be used to confirm the covalent attachment of the dye and determine the exact mass of the conjugate.
Rational Design of Linker Chemistries for Optimized Probe Performance
The linker connecting the Cy3 dye to the GB1 protein can significantly impact the performance of the resulting probe. nih.govresearchgate.netbiopharminternational.com A well-designed linker can improve solubility, reduce non-specific binding, and ensure that the fluorophore does not interfere with the protein's function. biopharminternational.comabzena.com
Recent advancements have focused on developing modular linkers that can be tailored for specific applications. nih.govresearchgate.net For example, incorporating hydrophilic elements into the linker can enhance the water solubility of the conjugate, which is particularly important for hydrophobic dyes like the non-sulfonated cyanines. lumiprobe.com The length and flexibility of the linker are also critical. A linker that is too short may cause the dye to interact with and potentially alter the structure of the protein, while a longer, more flexible linker can allow the dye more freedom of movement.
For applications like FRET, the linker's properties are paramount as they directly influence the distance and orientation between the donor and acceptor fluorophores. In the context of antibody-drug conjugates (ADCs), which share similar design principles, the stability of the linker in biological fluids and its susceptibility to cleavage at the target site are key considerations for efficacy and minimizing off-target effects. biopharminternational.comabzena.comnih.gov The development of cleavable and non-cleavable linkers, as well as linkers that can mask the hydrophobicity of the payload, are active areas of research. biopharminternational.comabzena.com
Hydrophilic and Biocompatible Linker Development
The conjugation of a dye to a protein like GB1 requires a linker that not only provides a stable covalent connection but also maintains the probe's solubility and biocompatibility, minimizing non-specific interactions and aggregation. adcreview.com The inherent properties of many organic dyes can increase the hydrophobicity of the final conjugate, leading to poor solubility in aqueous buffers, aggregation, and reduced performance. adcreview.com To counteract this, significant research has focused on developing hydrophilic linkers.
Common strategies for enhancing linker hydrophilicity include the incorporation of polyethylene (B3416737) glycol (PEG), charged groups, and zwitterionic moieties. researchgate.net
Polyethylene Glycol (PEG) Linkers: PEG is a highly flexible, non-toxic, and non-immunogenic polymer known to increase the water solubility and stability of bioconjugates. thermofisher.com By forming a protective hydrophilic shield, PEG linkers can decrease aggregation and improve the pharmacokinetic properties of the probe. adcreview.com Branched or multi-arm PEG linkers can further enhance these properties and allow for higher drug-to-antibody ratios in therapeutic applications without causing aggregation. adcreview.com
Charged and Zwitterionic Linkers: Introducing charged groups is another effective strategy. Linkers containing negatively charged sulfonate groups can significantly improve the hydrophilicity of a conjugate. researchgate.net Zwitterionic linkers, which contain both a positive and a negative charge, are particularly effective. They can generate a tightly bound water layer through electrostatic interactions, which imparts outstanding resistance to non-specific protein adsorption. pku.edu.cn Studies on antibody-dye conjugates have shown that zwitterionic linkers can lead to an optimal combination of high target-specific signal and low off-target uptake in vivo. nih.gov The synthesis of these linkers often involves complex multi-step pathways to couple the anionic and cationic groups. mdpi.com
The development of these linkers is crucial for creating robust and reliable this compound probes for various biological applications.
Table 1: Comparison of Hydrophilic Linker Types for Bioconjugation
| Linker Type | Chemical Feature | Advantages | Key Findings |
|---|---|---|---|
| Polyethylene Glycol (PEG) | Repeating ethylene (B1197577) oxide units | Increases solubility and stability; Reduces immunogenicity and aggregation. axispharm.com | PEGylation is a well-established method to improve the overall properties of bioconjugates, including extending circulation time. axispharm.com |
| Sulfonate-containing | Negatively charged sulfonate (SO₃⁻) groups | Enhances hydrophilicity; Enables higher drug-loading without aggregation. researchgate.net | Found to provide a wider selectivity window for antibody-drug conjugates compared to more hydrophobic linkers. researchgate.net |
| Zwitterionic | Contains both positive (e.g., quaternary amine) and negative (e.g., sulfonate, carboxylate) charges | Excellent resistance to non-specific binding; Improves antibody labeling and reduces aggregation. pku.edu.cnnih.gov | A zwitterionic linker demonstrated high tumor specificity and payload release in fluorescence imaging studies of antibody conjugates. nih.gov |
Impact of Linker Length and Flexibility on Probe Functionality
The length and conformational freedom of the linker that tethers Cyanine 3 to the GB1 domain are not merely spatial considerations; they profoundly influence the probe's photophysical properties and its interaction with target molecules. The interplay between linker length and flexibility dictates the dye's local environment, which can alter fluorescence lifetime, quantum yield, and binding capabilities. uni-duesseldorf.deacs.org
Linker Length: The distance between the dye and the protein, governed by the linker's length, is a critical parameter.
Optimal Spacing: In some applications, an optimal linker length exists for maximal function. A study on photosensitizer-cyanine dye conjugates found that a medium-length linker provided superior photodynamic therapy efficacy and cellular uptake compared to conjugates with either short or long linkers. nih.gov
FRET Applications: For techniques like Förster Resonance Energy Transfer (FRET), where distance measurements are key, linker length is paramount. While long, flexible linkers are often used to minimize structural perturbation, they can introduce significant uncertainty in distance calculations. nih.govresearchgate.net Conversely, short linkers provide more precise positioning of the dye, which is advantageous for measuring short distances, although this can increase the risk of unfavorable dye-protein interactions or orientation-related issues. nih.gov Studies have shown that as linker length increases in sCy3-sCy5 conjugates, the efficiency of energy transfer decreases. mdpi.com
Linker Flexibility and Rigidity: The rigidity of the linker affects the dye's rotational freedom and its tendency to interact with its surroundings.
Flexible Linkers: Linkers composed of glycine-serine repeats or oligo-oxyethylene units are highly flexible. researchgate.netacs.org This flexibility can allow the dye greater motional freedom, which can be beneficial for averaging out orientation effects in FRET experiments. researchgate.net However, for dyes like Cy3 that are prone to photoisomerization (a non-radiative decay pathway), excessive flexibility can lead to fluorescence quenching as the dye has more freedom to adopt a non-fluorescent cis isomer conformation. acs.orgmdpi.com The flexibility of a linker can also permit two tethered chromophores to approach each other, resulting in quenching. nih.gov
Rigid Linkers: In contrast, rigid linkers, such as those incorporating proline-rich sequences, α-helical structures, or aromatic groups like benzene (B151609), can restrict the dye's movement. nih.govrsc.org This restriction can prevent quenching by minimizing interactions with the attached biomolecule and reducing the likelihood of isomerization. acs.org In one study, a G-quadruplex fluorescent probe with a rigid benzene linker showed different and more favorable emission properties (Aggregation-Induced Emission) compared to a similar probe with a flexible aliphatic linker. rsc.org However, a very rigid and short linker can also fix the dye in an unfavorable orientation, potentially compromising its function. uni-duesseldorf.de
Therefore, the functionality of a this compound probe is a delicate balance of linker properties. The optimal design—be it long and flexible or short and rigid—is ultimately dictated by the specific requirements of the intended application.
Table 2: Influence of Linker Characteristics on Probe Properties
| Linker Characteristic | Example / System Studied | Observed Impact on Functionality |
|---|---|---|
| Length (Short vs. Medium vs. Long) | Photosensitizer-Cyanine Dye Conjugates for PDT | A medium-length linker resulted in the highest phototoxicity and cellular uptake compared to short or long linkers. nih.gov |
| Length (Increasing) | sCy3-sCy5 FRET conjugates | As the linker length increased, the efficiency of FRET between the two dyes decreased significantly. mdpi.com |
| Flexibility (Flexible vs. Rigid) | G-quadruplex binding probes with naphthalimide fluorophores | A rigid benzene linker led to Aggregation-Induced Emission (AIE), while a flexible aliphatic linker resulted in different Unfolding-Intramolecular-Aggregation (UIA) characteristics. rsc.orgrsc.org |
| Flexibility (Flexible) | Cyanine dyes on DNA | Flexible tethers can still result in the dye stacking onto the end of a DNA helix, but the dye's rotational freedom is impacted by the local environment. nih.gov |
| Flexibility (Flexible) | Fusion proteins with Gly/Ser linkers | Increased linker length in flexible Gly/Ser linkers leads to a predictable decrease in FRET efficiency between fused fluorescent proteins. researchgate.netacs.org |
| Rigidity | Cy3 attached to DNA | A rigid local environment, which can be promoted by a rigid linker, increases the activation energy for photoisomerization, leading to higher fluorescence quantum yield and longer lifetime. acs.org |
Mechanisms of Molecular Recognition and Interaction Dynamics
Elucidation of GB1 Domain Binding Specificity and Affinity to Target Biomolecules
The B1 domain of Streptococcal protein G (GB1) is a small, stable, 56-amino acid protein domain renowned for its high affinity and specificity for the constant (Fc) region of immunoglobulins (IgG) from a variety of species. nih.govsigmaaldrich.comfrontiersin.org This inherent specificity is the cornerstone of its use in GB1-Cyanine 3 probes for detecting and quantifying antibodies.
The interaction between the GB1 domain and its primary target, the Fc region of IgG, is a well-characterized, high-affinity binding event. bio-rad.com Quantitative studies using techniques like Surface Plasmon Resonance (SPR) have been employed to determine the kinetic and thermodynamic parameters of this interaction. The binding affinity, represented by the dissociation constant (K_D), is typically in the nanomolar range, indicating a very stable complex. science.gov
The binding is also notably pH-sensitive, a feature that has been engineered to create variants with tunable affinity. For instance, the introduction of histidine residues at the binding interface can induce electrostatic repulsion at acidic pH, facilitating dissociation. nih.gov This pH dependence is critical for applications like affinity chromatography but also informs the optimal conditions for using GB1-based probes. bio-rad.comnih.gov While the wild-type GB1 binds optimally at acidic pH, its strong interaction often requires harsh, low-pH conditions (pH 3.0 or lower) for elution, which can be detrimental to the antibody. bio-rad.com Engineered variants have been developed to allow for dissociation at milder pH levels. nih.gov
The table below summarizes affinity data for various GB1 mutants, highlighting the impact of pH on the dissociation constant.
| GB1 Variant | pH | Dissociation Constant (K_D) | Fold Increase in K_D (vs. pH 7.4) |
| GB01 (Wild-Type-like) | 7.4 | 1.0x (Normalized) | 1 |
| 5.0 | 1.9x | 1.9 | |
| 4.0 | 2.9x | 2.9 | |
| GB09 (His Mutant) | 7.4 | 1.0x (Normalized) | 1 |
| 5.0 | 3.5x | 3.5 | |
| 4.0 | 11.2x | 11.2 | |
| GB0919 (His Mutant) | 7.4 | 1.0x (Normalized) | 1 |
| 5.0 | 25.0x | 25.0 | |
| 4.0 | 171.4x | 171.4 |
Data adapted from SPR analysis of GB1 variants binding to IgG-Fc. nih.gov The dissociation constants are presented as a fold-increase relative to the affinity at pH 7.4 to illustrate pH sensitivity.
Thermodynamic analysis of the folding of the GB1 domain itself reveals a large decrease in heat capacity and entropy upon transitioning from the unfolded to a compact, solvent-inaccessible transition state, which occurs with only a small change in enthalpy. nih.gov This inherent stability is a key property, making GB1 a robust scaffold for molecular probes. acs.org
The GB1 domain exhibits remarkable specificity for the Fc region of IgG. sigmaaldrich.combio-rad.com Its binding profile is distinct from other immunoglobulin-binding proteins like Protein A, with different relative affinities for IgG subclasses across various species. sigmaaldrich.combio-rad.com For example, Protein G binds strongly to all four subclasses of mouse IgG, whereas Protein A has a notably weak affinity for mouse IgG1. bio-rad.com This high degree of specificity minimizes significant off-target interactions with other major protein classes in typical biological samples.
While Protein G from Streptococcus also contains domains that bind to human serum albumin (HSA), these are separate GA domains, not the GB1 domain used for IgG binding. pnas.org The specificity of the GB1 domain is such that it is widely used as a fusion tag to enhance the solubility and expression of recombinant proteins, and also for affinity purification, a process that relies on minimal non-specific binding. frontiersin.orgresearchgate.net In some applications, minor, non-specific binding to other serum proteins can occur, but the primary, high-affinity interaction is overwhelmingly with the Fc region of IgG. sigmaaldrich.com
Quantitative Analysis of Binding Kinetics and Thermodynamics
Conformational Changes and Environmental Sensitivity of Cyanine (B1664457) 3 upon Binding
The Cyanine 3 (Cy3) fluorophore is exceptionally sensitive to its local microenvironment, a property that is harnessed in the this compound conjugate to report on binding events. osti.govacs.org
The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime of Cy3 are strongly dependent on its ability to undergo trans-cis isomerization around one of the double bonds in its polymethine chain. acs.orgpnas.org In low-viscosity aqueous solutions, the dye can freely isomerize from the fluorescent trans state to a non-fluorescent "dark" cis state, providing an efficient non-radiative decay pathway that quenches fluorescence. nih.govacs.org This results in a relatively low quantum yield. acs.org
When the local environment becomes more rigid or viscous, this isomerization is sterically hindered. acs.orgacs.org This suppression of the non-radiative decay pathway forces more of the excited-state molecules to relax by emitting a photon, leading to a significant increase in both fluorescence quantum yield and lifetime. acs.orgnih.gov For example, the quantum yield of a Cy3 derivative can increase dramatically from ~0.09 in a standard buffer to 0.85 in a highly viscous solvent like glycerol, which restricts molecular rotation. acs.org Similarly, conjugation to a biomolecule like DNA can increase the fluorescence lifetime more than tenfold compared to the free dye in solution. sogang.ac.kr
The table below illustrates the dramatic effect of the local environment on the photophysical properties of Cy3.
| Condition | Fluorescence Quantum Yield (φ_f) | Fluorescence Lifetime (τ) |
| Free Cy3 in Tris Buffer | ~0.09 acs.org | ~180 ps sogang.ac.kr |
| Free Cy3B (rigid analogue) in Tris Buffer | ~0.85 acs.org | ~2.7 ns sogang.ac.kr |
| Free Cy3 in Glycerol | ~0.85 acs.org | N/A |
| Cy3 on 5' ssDNA | ~0.22 | ~2.0 ns (major component) sogang.ac.kr |
| Cy3 on 5' dsDNA | ~0.09 | N/A |
Quantum yields for DNA-conjugated Cy3 are calculated relative to the free dye. acs.orgsogang.ac.kr The fluorescence decay for conjugated Cy3 is often multiexponential, and the longest-lived, dominant component is shown. sogang.ac.kr
Protein-Induced Fluorescence Enhancement (PIFE) is the phenomenon responsible for the change in signal when this compound binds its target. pnas.orgnih.gov It is a direct consequence of the environmental sensitivity described above. When the GB1 domain binds to a target antibody, the attached Cy3 dye is brought into close proximity with the protein surface. nih.govresearchgate.net
The primary mechanism of PIFE is the steric hindrance imposed by the protein on the Cy3 molecule. acs.orgacs.org This physical constraint impedes the trans-cis photoisomerization of the dye. pnas.orgnih.gov By suppressing this major non-radiative decay channel, the probability of radiative decay (fluorescence) increases, leading to a measurable enhancement of the dye's fluorescence intensity and a lengthening of its fluorescence lifetime. nih.govacs.org This effect requires direct contact or very close proximity (typically within 0-3 nm) between the dye and the protein surface. researchgate.netresearchgate.net Studies have shown that the magnitude of the fluorescence enhancement, which can be up to ~2.6-fold, depends on the specific amino acid environment contacting the Cy3 dye and the orientation of the dye relative to the protein. pnas.orgnih.gov
Impact of Local Environment on Fluorescence Behavior
Structural Elucidation of this compound / Target Complexes
While the structures of the individual components of the this compound / Target system are well-documented, a high-resolution experimental structure of the complete ternary complex has not been reported in the literature. However, analysis of the component structures provides significant insight into the likely conformation of the complex.
The structure of the GB1 domain has been solved by both NMR and X-ray crystallography (e.g., PDB ID: 3GB1). acs.org It consists of a stable fold comprising a four-stranded β-sheet and an α-helix. nih.govacs.org Furthermore, co-crystal structures of the GB1 domain in complex with the IgG Fc fragment have been elucidated, revealing the precise molecular interactions at the binding interface. pnas.orgresearchgate.net These studies show which residues on the β-sheet and α-helix of GB1 are critical for recognizing and binding the Fc domain. pnas.org
The precise location of the Cyanine 3 dye is dependent on the conjugation chemistry used to attach it to the GB1 domain. Typically, amine-reactive derivatives of Cy3 are used to label lysine (B10760008) residues or the N-terminus of the protein. For the PIFE mechanism to be effective, the dye must be positioned such that upon GB1 binding to IgG, the Cy3 moiety is forced into close contact with the surface of the IgG molecule. nih.govresearchgate.net This interaction sterically restricts the dye's conformational freedom, leading to the observed fluorescence enhancement. Therefore, while a definitive structure of the entire this compound-IgG complex is pending, the principles of PIFE and the known structures of the protein components allow for a robust model where the dye is located at the protein-protein interface upon complex formation.
Application of Advanced Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography)
Computational and Theoretical Modeling of Molecular Interactions
Computational methods complement experimental techniques by providing a dynamic and energetic view of molecular interactions. These models can simulate the binding of this compound to a target, predict its spectroscopic properties, and offer mechanistic hypotheses that can be tested experimentally.
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to another. In the context of this compound, docking could be used to model how the conjugate binds to a target protein, such as an antibody. The GB1 domain would be treated as the receptor, and its known binding interface would guide the docking process. The presence of the Cyanine 3 dye can be included to assess whether it sterically hinders the interaction or forms new contacts with the binding partner. Studies have successfully used docking to predict the binding modes of various cyanine dyes to proteins and nucleic acids, showing that the dye's interactions are often governed by hydrophobic and electrostatic forces. hep.com.cnnih.govresearchgate.net
Molecular dynamics (MD) simulations provide a more detailed, time-resolved view of molecular interactions. Starting from a structural model, MD simulations calculate the trajectories of atoms over time by solving Newton's equations of motion. Extensive MD simulations have been performed on GB1 to study its folding pathway, stability, and interaction with surfaces. nih.govescholarship.orgresearchgate.net For a this compound conjugate, MD simulations can:
Explore Conformational Flexibility: Reveal the range of motion of the Cyanine 3 dye relative to the GB1 protein, showing whether it is flexible or restricted to a specific orientation.
Simulate Binding Events: Model the entire process of this compound binding to a target, providing insights into the energetic and structural changes that occur.
Analyze Interaction Networks: Detail the specific hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the bound complex.
While classical methods like MD are excellent for simulating large-scale motions, quantum mechanical (QM) calculations are necessary to accurately describe electronic phenomena, such as the absorption and emission of light. The spectroscopic behavior of the Cyanine 3 dye is dictated by its electronic structure.
QM methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the electronic excitation energies of dyes. mdpi.comnih.gov Such calculations can predict the absorption maximum (λ_max) of Cyanine 3 and explain how its environment—such as its attachment to GB1 and its proximity to certain amino acid residues—can cause shifts in its spectrum (solvatochromism). For cyanine dyes, theoretical studies have been crucial in understanding the relationship between the length of their conjugated polymethine chain and their characteristic absorption wavelength. rsc.orgacs.org
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful compromise for large systems like this compound. In this approach, the electronically active region (the Cyanine 3 dye) is treated with high-level QM, while the rest of the system (the GB1 protein and solvent) is treated with classical MM. This allows for the accurate prediction of spectroscopic properties while accounting for the influence of the entire protein environment. Similar QM/MM approaches have been used to successfully calculate NMR chemical shift anisotropies in GB1, demonstrating the power of these methods to predict spectroscopic behavior in proteins with high accuracy.
Advanced Imaging and Spectroscopic Methodologies Employing Gb1 Cyanine 3 in Research
High-Resolution Fluorescence Microscopy Techniques
High-resolution fluorescence microscopy encompasses a range of techniques that overcome the diffraction limit of light, enabling the visualization of subcellular structures with exceptional detail. GB1-Cyanine 3, with its bright and stable fluorescence, is well-suited for these advanced imaging modalities.
Confocal and Deconvolution Microscopy for Subcellular Localization
Confocal and deconvolution microscopy are established methods for achieving high-contrast, three-dimensional images of biological samples. Confocal microscopy utilizes a pinhole to reject out-of-focus light, thereby increasing optical resolution and contrast. uclouvain.beevidentscientific.com This technique is instrumental in determining the precise cellular and subcellular localization of proteins and other biomolecules labeled with fluorophores like Cy3. uclouvain.be Deconvolution microscopy, on the other hand, is a computational approach that reassigns out-of-focus light to its point of origin, resulting in significantly sharper images. evidentscientific.comnih.gov It represents a cost-effective alternative to confocal microscopy and can achieve comparable resolution. nih.gov
When this compound is used to tag a protein of interest, these microscopy techniques can reveal its distribution within cellular compartments. For instance, researchers can visualize the localization of a GB1-Cy3-tagged protein to the cytoskeleton, nucleus, or specific organelles. The resulting high-resolution 3D images provide crucial insights into the protein's function within the cellular architecture. uclouvain.benih.gov
Super-Resolution Microscopy (STED, STORM, PALM) for Nanoscale Imaging
To break the diffraction barrier of light microscopy (around 200 nm), super-resolution techniques have been developed, offering a view into the nanoscopic world of the cell. ibidi.com These methods, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), achieve resolutions down to the order of 5-20 nm. ibidi.comwikipedia.org
STED microscopy employs two lasers: one to excite the fluorophore and a second, donut-shaped beam to de-excite fluorophores at the periphery of the focal spot. wikipedia.orgnih.gov This effectively shrinks the fluorescent spot, leading to higher resolution.
STORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual photoswitchable fluorophores. wikipedia.orgabberior.rocks By imaging only a sparse subset of fluorophores at a time, their precise locations can be determined and compiled into a super-resolved image. wikipedia.orgnih.gov Cy3 is often used in conjunction with a photoswitchable dye like Cy5 in STORM, where it acts as an activator fluorophore. wikipedia.org
The application of this compound in these super-resolution modalities allows for the nanoscale mapping of protein organization and interactions, revealing details of molecular assemblies that are not discernible with conventional microscopy. ibidi.com
| Microscopy Technique | Principle | Typical Resolution | Application with this compound |
| Confocal Microscopy | Rejects out-of-focus light using a pinhole. uclouvain.beevidentscientific.com | ~200 nm | Subcellular localization of GB1-Cy3 tagged proteins. uclouvain.be |
| Deconvolution Microscopy | Computationally reassigns out-of-focus light. evidentscientific.comnih.gov | ~200 nm | 3D imaging of GB1-Cy3 distribution in thick specimens. nih.gov |
| STED | Uses a depletion laser to narrow the fluorescent spot. wikipedia.orgnih.gov | 50-100 nm madcitylabs.com | Nanoscale imaging of GB1-Cy3 labeled structures. |
| STORM/PALM | Sequentially activates and localizes single fluorophores. wikipedia.orgabberior.rocks | 20-30 nm nih.gov | Mapping the precise location of individual GB1-Cy3 molecules. |
Live-Cell Imaging Applications for Dynamic Process Monitoring
Live-cell imaging enables the observation of cellular processes in real-time, providing a dynamic perspective on biological function. thermofisher.comibidi.com The use of fluorescent probes like this compound is central to these studies, allowing for the tracking of molecules and the monitoring of events such as cell migration, protein trafficking, and cytoskeletal dynamics. thermofisher.comibidi.com
A key challenge in live-cell imaging is to minimize phototoxicity and photobleaching, which can damage the cells and degrade the fluorescent signal over time. The choice of fluorophore and imaging conditions is therefore critical. Techniques that are well-suited for long-term imaging of dynamic processes are continuously being developed. nih.govnih.gov For example, the development of photoactivatable and photoswitchable fluorescent proteins allows for the tracking of specific molecular populations over time. nih.gov While this compound is a synthetic dye, its application in live-cell imaging benefits from careful experimental design to maintain cell health and signal integrity. thermofisher.comibidi.com
Quantitative Spectroscopic Analysis of this compound
Beyond its use in imaging, the fluorescent properties of Cyanine (B1664457) 3 can be harnessed for quantitative spectroscopic measurements that provide information about molecular interactions and the cellular microenvironment.
Fluorescence Resonance Energy Transfer (FRET) for Proximity Sensing
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the distance between two fluorophores on a nanometer scale (typically 1-10 nm). mdpi.com It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.comnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler" for studying protein-protein interactions, conformational changes, and binding events. nih.govbmglabtech.com
Cy3 is a popular FRET donor and is often paired with the acceptor Cy5, a combination with a Förster distance (the distance at which FRET efficiency is 50%) of approximately 5 nm. nih.gov By labeling two interacting proteins with GB1-Cy3 (donor) and a suitable acceptor, the occurrence and dynamics of their interaction can be quantified by measuring the decrease in donor fluorescence or the increase in acceptor fluorescence. nih.govmicroscopyu.com FRET measurements can be performed using various methods, including sensitized emission and acceptor photobleaching. microscopyu.com
| FRET Parameter | Description | Significance in this compound FRET Studies |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. nih.gov | For the Cy3-Cy5 pair, this is ~5 nm, defining the optimal range for proximity sensing. nih.gov |
| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. mdpi.com | Inversely proportional to the sixth power of the distance between GB1-Cy3 and the acceptor. mdpi.comnih.gov |
| Spectral Overlap | The degree to which the donor's emission spectrum overlaps with the acceptor's excitation spectrum. bmglabtech.com | A prerequisite for efficient energy transfer between GB1-Cy3 and its FRET partner. |
Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironmental Probing
Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that measures the fluorescence lifetime of a fluorophore—the average time it remains in the excited state before returning to the ground state. microscopyu.com This lifetime is an intrinsic property of the fluorophore but can be influenced by its local microenvironment, including factors like pH, ion concentration, and molecular crowding. microscopyu.com
When used in conjunction with FRET, FLIM provides a robust method for measuring FRET efficiency. The occurrence of FRET shortens the fluorescence lifetime of the donor (in this case, this compound). microscopyu.com By measuring the lifetime of GB1-Cy3 in the presence and absence of an acceptor, the FRET efficiency can be accurately determined, independent of fluorophore concentration and excitation intensity. microscopyu.com This makes FLIM-FRET a powerful tool for quantitative analysis of molecular interactions within living cells.
Applications in Ex Vivo Tissue and Organoid Imaging
Ex vivo imaging of tissues and three-dimensional (3D) organoids provides critical insights into cellular organization and function within a complex biological context. biorxiv.org Organoids, in particular, are 3D cell culture systems that replicate the architecture and heterogeneity of a primary tumor or organ, making them valuable models for research. molbiolcell.org this compound is employed as a secondary detection reagent in immunofluorescence staining protocols for these samples, analogous to its use in flow cytometry but adapted for solid tissues.
A significant challenge in imaging thick tissue samples is light scattering caused by lipids, which limits optical penetration depth. Tissue clearing techniques address this by removing lipids to render the tissue optically transparent, enabling deep, high-resolution imaging without physical sectioning. squarespace.comwikipedia.org The compatibility of fluorescent labels with the chemical agents used in clearing protocols is critical for successful imaging.
The Cyanine 3 fluorophore has demonstrated compatibility with several key tissue clearing methods. For instance, studies have shown that Cy3-conjugated secondary antibodies can be used for immunolabeling prior to clearing with protocols like CUBIC or the formamide-based ClearT method. squarespace.comnih.gov These methods preserve the fluorescent signal, which can be compromised by solvent-based techniques like BABB. squarespace.com In one study, liposomes tagged with a Cy3-based label were successfully visualized in tissues cleared using CLARITY, 3DISCO, and CUBIC protocols, whereas a standard lipid dye (DiI) was not visible post-clearing. utoronto.ca This demonstrates the robustness of the cyanine dye for labeling structures intended for 3D imaging in transparent tissues. The use of this compound allows for specific, antibody-directed labeling deep within these cleared samples.
Table 2: Compatibility of Cy3 Labeling with Select Tissue Clearing Methods
| Clearing Method | Principle | Compatibility with Cy3 Immunolabeling | Reference |
| ClearT / ClearT2 | Formamide-based; detergent- and solvent-free. | High: Preserves fluorescent signal from immunohistochemistry. | squarespace.com |
| CUBIC | Aqueous-based; uses urea (B33335) and aminoalcohols. | High: Protocol reported to optimize endogenous and immunofluorescent signals. | nih.govutoronto.ca |
| iDISCO+ | Solvent-based; uses methanol, dichloromethane, dibenzyl ether. | Variable: Methanol dehydration steps can impact some antibody-based labeling. | nih.gov |
| BABB | Solvent-based; uses benzyl (B1604629) alcohol and benzyl benzoate. | Low: Organic solvents often quench or disrupt fluorescent signals from immunolabeling. | squarespace.com |
The ultimate goal of labeling tissues and organoids is often to reconstruct their complex, three-dimensional architectures. elifesciences.org Multi-dimensional imaging combines fluorescent labeling, tissue clearing, and advanced microscopy (e.g., confocal, light-sheet) to generate detailed volumetric datasets. researchgate.net this compound contributes to this process by providing a specific and robust fluorescent signal that can be detected deep within a sample.
By targeting primary antibodies against structural proteins (e.g., neurofilaments, vascular markers), researchers can use this compound to map intricate networks within tissues. squarespace.com The photophysical properties of Cy3, including its brightness and resistance to photobleaching, are critical for acquiring the numerous optical sections (z-stacks) needed to build a 3D image. acs.orgnih.gov The resulting datasets allow for the quantitative analysis of spatial relationships, cellular morphology, and structural complexity that would be lost in traditional 2D histological sectioning. wikipedia.org For example, studies have achieved imaging depths of several hundred micrometers in cleared brain tissue, allowing for the visualization of labeled neuronal pathways. squarespace.com
Table 3: Research Findings in Multi-Dimensional Imaging Using Cy3-Based Probes
| Application | Tissue/Model | Imaging Technique | Key Finding/Parameter | Reference |
| Neuronal Tracing | Mouse Hippocampus | Confocal Microscopy | Visualized Arc-positive neurons in 1 mm thick cleared tissue slices using a Cy3 secondary antibody. | nih.gov |
| Vascular Mapping | Mouse Brain | Confocal Microscopy | Imaged blood vessels labeled with GSL1-Cy5 (spectrally similar to Cy3) in cleared tumor tissue up to 600 μm deep. | utoronto.ca |
| Cellular Morphology | Mouse Spinal Cord | Confocal Microscopy | Visualized motor neurons labeled with a Cy3-conjugated secondary antibody after ClearT clearing. | squarespace.com |
| Organoid Structure | Human Intestinal Organoids | Confocal Microscopy | Characterized cellular differentiation and organization using fluorescent dyes and immunofluorescence. | nih.gov |
| Protein Dynamics | T4 Lysozyme (Single Molecule) | Photon Stamping Spectroscopy | Analyzed multidimensional conformational changes using Cy3-Cy5 FRET pairs, highlighting the dye's utility in resolving molecular motion. | acs.orgnih.gov |
Applications of Gb1 Cyanine 3 in Fundamental Cellular and Molecular Biology Research
Imaging and Tracking of Endogenous and Recombinant Proteins in Cellular Contexts
The vibrant orange fluorescence of Cyanine (B1664457) 3 makes it an excellent label for imaging and tracking biomolecules. alfa-chemistry.comabpbio.com When conjugated with GB1, the resulting probe can be directed to proteins that have been tagged with antibodies, enabling the visualization of both endogenous and recombinantly expressed proteins in living and fixed cells.
Determining the precise subcellular location of proteins is fundamental to understanding their function. maxplanckneuroscience.org GB1-Cyanine 3 can be used to label antibody-targeted proteins, and its fluorescence allows for high-resolution imaging to map protein distribution. Techniques like single-molecule tracking and super-resolution imaging have revolutionized the study of protein dynamics, revealing that proteins are not static but move dynamically within cellular compartments. nih.gov By tracking the movement of individual this compound molecules bound to their targets, researchers can gain insights into the diffusion, transport, and confinement of proteins within the complex cellular environment. nih.govnih.gov
The fluorescence properties of Cy3 can be influenced by its local protein environment, a phenomenon known as protein-induced fluorescence enhancement (PIFE). nih.govnih.gov This property can provide additional information about the protein's immediate surroundings and conformational state. nih.gov The study of protein dynamics is crucial for understanding processes from nucleoid organization in bacteria to the complex signaling cascades in mammalian cells. nih.govnih.gov
Table 1: Research Findings in Protein Localization and Dynamics
| Research Area | Key Findings | Relevant Techniques |
| Subcellular Protein Mapping | A scalable method, SLENDR, was developed for high-resolution mapping of endogenous protein localization in the brain using CRISPR-Cas9 genome editing. maxplanckneuroscience.org | In vivo Genome Editing, High-Resolution Imaging maxplanckneuroscience.org |
| Cytoplasmic Compartmentalization | mRNAs encoding non-membrane proteins show specific localization to compartments like the rough ER or TIS granules, influencing protein expression levels. nih.gov | Particle Sorting, smRNA-FISH, Live-Cell Imaging nih.gov |
| Bacterial Cell Biology | Single-molecule tracking has elucidated the dynamic nature of the bacterial cytoskeleton and the organization of the nucleoid. nih.gov | Single-Molecule Tracking, Super-Resolution Imaging nih.gov |
| Protein Dynamics in Vesicles | In-cell NMR combined with electrotransfection allows for the study of protein structure and dynamics inside endosomal vesicles in intact human cells. researchgate.net | In-cell NMR, Electrotransfection researchgate.net |
Most cellular functions are carried out by proteins interacting in complex networks. thermofisher.com this compound is a useful reagent for studying these interactions. In assays like co-immunoprecipitation, an antibody targets a "bait" protein, pulling down its interacting "prey" proteins. thermofisher.com this compound could then be used to detect the antibody-bound complex.
Furthermore, Cy3 is a popular fluorophore in Förster Resonance Energy Transfer (FRET) experiments. plos.org FRET is a mechanism that describes energy transfer between two light-sensitive molecules. By pairing this compound with another protein labeled with a suitable FRET partner dye (like Cy5), researchers can measure the proximity of the two proteins. plos.org A FRET signal occurs only when the two fluorophores are very close (typically within 1-10 nanometers), indicating a direct interaction between the labeled proteins. This technique has been applied in molecular force probes to measure the binding strength of protein interactions in a high-throughput format. plos.org
Investigations of Protein Localization and Dynamics
Elucidation of Cellular Pathways and Processes
The ability to visualize specific proteins in real-time allows researchers to dissect complex cellular pathways.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that internalize upon activation to regulate signal duration. researchgate.netbiorxiv.org This process of endocytosis and subsequent trafficking is critical for cellular homeostasis. biorxiv.org Researchers can monitor this process by labeling surface receptors with a primary antibody and then applying this compound. The movement of the fluorescent signal from the cell surface to intracellular vesicles can be tracked over time using live-cell imaging. For example, studies have used Cy3-conjugated secondary antibodies to visualize the agonist-induced internalization of cannabinoid CB1 receptors in neurons, distinguishing between receptors remaining on the surface and those that have been internalized. nih.gov This approach helps to elucidate the mechanisms governing receptor trafficking and the roles of proteins like β-arrestins in the process. biorxiv.orgresearchgate.net
Cellular membranes and the cytoskeleton are dynamic structures that undergo constant remodeling, particularly during processes like cell division, migration, and signaling. harvard.edu The movement of proteins within the cell membrane can provide insights into the physical properties and organization of the lipid bilayer. harvard.eduscione.com By labeling membrane-associated or cytoskeletal proteins with antibodies and this compound, their reorganization can be visualized. For instance, the dynamics of cytoskeletal elements like FtsZ protofilaments in bacteria have been quantified using single-molecule tracking. nih.gov Similarly, tracking labeled proteins can reveal how membrane tension propagates and how cytoskeletal rearrangements are triggered during events like pathogen uptake. harvard.edufu-berlin.de These studies are essential for understanding the mechanics that govern cell shape, movement, and division. scione.com
Monitoring Receptor Internalization and Trafficking
Role in the Development of In Vitro Biosensors and Detection Platforms
Beyond live-cell imaging, this compound is a valuable component for in vitro diagnostic and detection systems. americanchemicalsuppliers.com Biosensors are devices that convert a biological recognition event into a measurable signal. mdpi.com
The strong and stable fluorescence of Cy3, combined with the specific antibody-binding of GB1, makes the conjugate an excellent detection reagent in various immunoassays. alfa-chemistry.comaatbio.com For example, in enzyme-linked immunosorbent assays (ELISA) or Western blots, this compound could replace traditional enzyme-conjugated secondary antibodies, offering a fluorescent readout that can enhance sensitivity and simplify detection protocols. nih.gov
Fluorescence-based biosensors are a major category of optical biosensors. mdpi.commdpi.com Platforms utilizing techniques like Surface Plasmon Resonance (SPR) or Total Internal Reflection Fluorescence (TIRF) can incorporate this compound to detect the binding of an analyte to an antibody-functionalized surface. mdpi.com The inherent sensitivity of fluorescence detection, coupled with the specificity of the GB1-antibody interaction, allows for the development of highly sensitive platforms for detecting a wide range of analytes, from proteins and pathogens to small molecules. mdpi.comcanatu.com Aptamer-based biosensors that produce a fluorescent RNA output upon protein binding also highlight the versatility of fluorescence in detection platforms. nih.gov
Table 2: Spectroscopic Properties of Cyanine 3 (Cy3)
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~550 nm | jenabioscience.com |
| Emission Maximum (λem) | ~570 nm | jenabioscience.com |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | jenabioscience.com |
| Common Applications | Fluorescent Labeling, FRET, Imaging, Biosensing | alfa-chemistry.commdpi.combaseclick.eu |
High-Throughput Screening in Cellular Models
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their effects on biological targets. fu-berlin.de Fluorescent probes are integral to HTS, providing a measurable signal to quantify cellular responses.
The this compound conjugate is well-suited for HTS methodologies. The Cyanine 3 (Cy3) portion of the molecule is a bright and photostable fluorophore, making it an excellent reporter for automated imaging and detection systems used in HTS. baseclick.eukilobaser.com Its excitation and emission spectra are compatible with standard filter sets, allowing for its integration into various HTS platforms.
While direct HTS campaigns using this compound are not extensively documented in publicly available literature, the principles of its application can be inferred. For instance, libraries of small molecules can be screened for their ability to modulate the interaction between a this compound-labeled protein and its binding partner. A change in fluorescence, such as that measured in fluorescence polarization or FRET-based assays, would indicate a "hit." nih.gov
A patent application describes the screening of GB1 peptidic libraries to identify compounds that bind to specific targets. google.com This suggests that the GB1 moiety can be incorporated into screening paradigms. When conjugated to Cy3, it would provide a robust fluorescent readout for such screens.
Table 1: Potential High-Throughput Screening Applications of this compound
| Screening Assay Type | Principle | Role of this compound | Potential Application |
|---|---|---|---|
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. | This compound-labeled small molecule or peptide. | Identifying inhibitors of protein-protein interactions. |
| FRET-based Assays | Measures energy transfer between two fluorophores in close proximity. | Can serve as a FRET donor or acceptor when paired with another suitable fluorophore. nih.gov | Screening for compounds that disrupt or stabilize biomolecular complexes. |
| High-Content Screening (HCS) | Uses automated microscopy to analyze cellular phenotypes. | Labeling of specific cellular components (e.g., proteins, organelles) to monitor changes in response to test compounds. | Identifying drugs that alter protein localization or cellular morphology. |
Development of Specific Assays for Biomolecular Detection
The unique properties of this compound enable the development of highly specific assays for the detection and quantification of biomolecules. These assays are crucial for understanding fundamental biological processes and for diagnostic applications.
One of the key features of the Cyanine 3 dye is its utility in protein-induced fluorescence enhancement (PIFE). In a PIFE-based assay, the fluorescence of Cy3 is significantly enhanced when it is brought into close proximity with a protein. researchgate.net This phenomenon can be exploited to design simple and rapid "turn-on" fluorescent assays for protein-small molecule interactions. For example, a probe consisting of a small molecule linked to this compound would exhibit low fluorescence. Upon binding of the small molecule to its target protein, the close proximity of the Cy3 moiety to the protein would cause a detectable increase in fluorescence. researchgate.net
Furthermore, this compound can be used to label antibodies for use in various immunoassays, such as ELISA and Western blotting, providing a fluorescent alternative to traditional enzymatic detection methods. researchgate.net The brightness of Cy3 allows for high sensitivity in these assays.
Table 2: Examples of Specific Biomolecular Detection Assays Utilizing this compound
| Assay | Description | Function of this compound | Research Finding |
|---|---|---|---|
| Protein-Induced Fluorescence Enhancement (PIFE) | Detection of protein-small molecule binding based on the enhancement of Cy3 fluorescence near a protein. researchgate.net | The fluorescent reporter whose signal is modulated by protein binding. | Enables rapid, no-wash detection of protein-ligand interactions with high sensitivity. researchgate.net |
| Immunofluorescence Staining | Visualization of specific proteins in fixed and permeabilized cells or tissues using a fluorescently labeled antibody. tcichemicals.com | Covalently attached to a secondary antibody for the detection of the primary antibody bound to the target protein. | Allows for the precise localization of proteins within cellular compartments. |
| Flow Cytometry | Analysis of single cells in a fluid stream, often involving fluorescent labeling to identify and quantify cell populations. baseclick.eu | Used to label antibodies or other probes that bind to specific cell surface or intracellular markers. | Facilitates the identification and sorting of specific cell types from a heterogeneous population. |
Use in Nucleic Acid Research
The labeling of nucleic acids with fluorescent dyes is a cornerstone of modern molecular biology, enabling a wide range of applications from gene expression analysis to DNA sequencing. The this compound compound is relevant in this area due to the properties of both its components.
The Cyanine 3 dye is widely used for labeling oligonucleotides and nucleic acids. It can be incorporated into DNA or RNA probes for use in techniques such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR. biosearchtech.com The covalent attachment of Cy3 to nucleic acids allows for their direct and stable visualization.
A key research finding demonstrates the synthesis of deoxynucleoside-5'-triphosphates (dNTPs) labeled with Gnothis blue 1 (GB1) and other related phenoxazine (B87303) dyes. nih.gov This study showed that these labeled dNTPs could be incorporated into a nascent DNA strand by a DNA polymerase. This is a critical step for many nucleic acid labeling techniques. The research also characterized the photophysical properties of GB1, which are essential for its use as a fluorescent probe.
Therefore, a dNTP labeled with this compound could theoretically be synthesized and used for the enzymatic labeling of DNA. This would combine the specific properties of GB1 with the well-characterized fluorescence of Cy3. Such a probe could be used in a variety of nucleic acid-based applications.
Table 3: Applications of this compound in Nucleic Acid Research
| Application | Methodology | Role of this compound | Significance |
|---|---|---|---|
| Fluorescence in situ Hybridization (FISH) | Hybridization of a fluorescently labeled nucleic acid probe to a specific DNA or RNA sequence within a cell or tissue. | The fluorescent label on the probe that allows for the visualization of the target sequence. | Enables the localization and quantification of specific nucleic acid sequences in their native cellular context. |
| DNA Microarrays | Hybridization of fluorescently labeled cDNA or cRNA to a solid surface containing thousands of immobilized DNA probes. | The fluorescent tag on the sample nucleic acid that allows for the measurement of hybridization intensity. | Allows for the simultaneous analysis of the expression levels of thousands of genes. |
| DNA Sequencing | Determination of the order of nucleotides in a DNA molecule. | Can be used as a label for dideoxynucleotides (ddNTPs) in Sanger sequencing or for nucleotides in next-generation sequencing platforms. revvity.com | Provides the signal for detecting which nucleotide is incorporated at each position. |
| FRET Studies | Analysis of the distance-dependent transfer of energy between two fluorophores to study nucleic acid conformation and interactions. nih.govtcichemicals.com | Can act as a donor or acceptor fluorophore in a FRET pair attached to a nucleic acid. | Provides insights into the structure and dynamics of DNA and RNA molecules. |
Methodological Considerations and Innovations in Gb1 Cyanine 3 Research
Strategies for Mitigating Photobleaching and Enhancing Photostability
A primary limitation in fluorescence microscopy is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. arxiv.org Cyanine (B1664457) dyes like Cy3 are susceptible to this phenomenon, which can limit the duration of imaging experiments, particularly in single-molecule studies that require long observation times. oup.com To counter this, several strategies have been developed to enhance the photostability of Cy3 and related dyes.
One major pathway for photobleaching is initiated from the fluorophore's long-lived triplet state, which can react with molecular oxygen to produce damaging singlet oxygen. rsc.org Therefore, a common approach is the use of chemical additives in the imaging buffer that function as triplet-state quenchers (TSQs). oup.com These molecules, such as β-mercaptoethanol (BME), Trolox (a water-soluble vitamin E analog), and cyclooctatetraene (B1213319) (COT), depopulate the triplet state, returning the dye to its ground state where it can fluoresce again. oup.comrsc.org This reduces the likelihood of photochemical damage. Recently, naturally occurring amino acids like ergothioneine (B1671048) have been shown to dramatically enhance the photostability of Cy3 and Cy5, offering a biocompatible solution for demanding imaging applications. chemrxiv.orgchemrxiv.org
Another innovative strategy involves the physical protection of the dye molecule. Supramolecular encapsulation, where the dye is trapped within a molecular container like a cyclodextrin (B1172386) (CD), has been shown to significantly improve both the brightness and photostability of Cy3. arxiv.orgresearchgate.netarxiv.org This confinement restricts the dye's mobility and shields it from reactive species in the solvent. arxiv.orgresearchgate.net For example, entrapment in methyl-β-cyclodextrin can lead to a marked increase in dye photostability and up to a threefold increase in brightness. researchgate.netarxiv.org
Furthermore, the local environment and structural rigidity of the dye play a crucial role. oup.com Research has shown that DNA constructs that "rigidify" the excited state of a covalently attached Cy3 molecule can enhance its photophysical properties. oup.com Similarly, modifications to the dye's chemical structure, such as the introduction of specific substituents, can improve intrinsic photostability by altering its electronic properties. rsc.org The choice of conjugation chemistry can also be critical; studies have shown that dyes linked via certain aryl thioethers exhibit less photobleaching than those attached with more common maleimide-thiol linkages. acs.org
| Strategy | Agent/Method | Mechanism of Action | Reported Effect on Cy3 |
|---|---|---|---|
| Triplet State Quenching | Trolox, β-mercaptoethanol (BME), Cyclooctatetraene (COT) | Depopulates the excited triplet state, preventing photochemical reactions. oup.comrsc.org | Reduces blinking and extends fluorescence lifetime. oup.com |
| Biocompatible Quenching | Ergothioneine | Acts as a reductant to quench the excited triplet state. chemrxiv.orgchemrxiv.org | Dramatically enhances photostability for Cy3 and other cyanine dyes. chemrxiv.orgchemrxiv.org |
| Supramolecular Encapsulation | Cyclodextrins (e.g., methyl-β-CD) | Physically shields the dye from the solvent and restricts mobility, reducing non-radiative decay. arxiv.orgresearchgate.net | Marked increase in photostability and up to 3x increase in brightness. researchgate.netarxiv.org |
| Structural Rigidification | Internal labeling of DNA | Rigidifies the chromophore's structure, decoupling the electronic transition from vibrational modes. oup.com | Increases photostability and reduces false-positive signals in smFRET. oup.com |
| Optimized Conjugation Chemistry | Phenyloxadiazole (POD) methyl sulfone linkage | Forms electron-deficient aryl thioethers that are less prone to photo-induced damage compared to standard maleimide (B117702) linkages. acs.org | Increases total emitted photons by 1.5-3 fold. acs.org |
Addressing Non-Specific Binding and Background Signal in Biological Samples
High-contrast imaging requires that the fluorescent signal originates specifically from the labeled target, with minimal interference from other sources. In biological samples, two major issues can compromise this specificity: non-specific binding of the probe and endogenous autofluorescence from the sample itself. biotium.comthermofisher.com
Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., mitochondria) and molecules (e.g., NADH, flavins) or can be induced by chemical fixatives like aldehydes. biotium.comnih.gov This is particularly problematic when using excitation light at shorter wavelengths. thermofisher.com One way to manage autofluorescence is to select dyes that excite and emit at longer wavelengths (red or far-red), where autofluorescence is typically weaker. thermofisher.com For fixed tissues that accumulate highly fluorescent aging pigments like lipofuscin, specific quenching methods can be used. biotium.com While chemical quenchers like Sudan Black B are available, they can introduce their own fluorescence in the far-red spectrum. biotium.com An alternative is photobleaching the autofluorescence of the entire sample with a broad-spectrum light source before applying the fluorescent probe, a technique shown to be effective without diminishing the probe's subsequent signal. nih.gov
| Issue | Source | Mitigation Strategy |
|---|---|---|
| Non-Specific Binding | Excess, unbound probe. thermofisher.com | Thorough washing steps after probe incubation. thermofisher.comthermofisher.com |
| Hydrophobic or charge-based interactions of the dye/protein with cellular components. biotium.complos.org | Use of blocking agents (e.g., BSA, normal serum) to saturate non-specific sites. biotium.com | |
| High probe concentration. thermofisher.com | Titration of the probe to determine the optimal (lowest effective) concentration. thermofisher.com | |
| Background Signal | Endogenous fluorophores in the sample (e.g., flavins, collagen). biotium.comthermofisher.com | Use of probes in the red or far-red spectral range to avoid autofluorescence excitation. thermofisher.com |
| Fixation-induced fluorescence or lipofuscin accumulation. nih.gov | Pre-treatment quenching with agents like Sudan Black B or pre-photobleaching of the sample. biotium.comnih.gov |
Development of Advanced Image Processing and Data Analysis Workflows
The acquisition of high-quality images is only the first step; extracting quantitative and unbiased information requires sophisticated image processing and data analysis workflows. nih.gov The large, multi-dimensional datasets generated by modern fluorescence microscopy necessitate automated and powerful analysis methods. nih.govnptel.ac.in
Initial processing steps aim to improve image quality and fidelity. Deconvolution is a computational method used to reverse the blurring effect (convolution) introduced by the microscope's optics, thereby enhancing image contrast and resolution. nih.gov Denoising algorithms are also critical for improving the signal-to-noise ratio, with modern approaches utilizing deep learning methods like residual channel attention networks (RCAN) to effectively remove noise from 3D fluorescence microscopy data. nih.gov
Once images are processed, the next stage is quantitative analysis. This often begins with segmentation, the process of identifying and outlining objects of interest, such as cell nuclei or individual fluorescent spots. nih.gov Frameworks like the Mask Regional Convolutional Neural Network (Mask R-CNN) are state-of-the-art for object segmentation. nih.gov Following segmentation, various parameters can be measured, such as intensity, size, location, and co-localization with other signals.
For single-molecule applications of GB1-Cyanine 3, which can provide lists of molecular coordinates, specialized data analysis workflows are essential. nih.gov These workflows move beyond simple image rendering to perform coordinate-based analyses that can characterize the spatial distribution and clustering of molecules with near-molecular precision. nih.gov Software platforms and tools like ImageJ/FIJI, Deep-LASI, and smDynamicsAnalyzer provide comprehensive environments for these complex analyses. nptel.ac.innih.govbiorxiv.org They incorporate functionalities for single-molecule tracking (SMT), kinetic analysis using hidden Markov modeling, and calculation of FRET efficiencies, often using machine learning algorithms to automate steps that were previously time-consuming and user-dependent. nih.govspringernature.com
| Analysis Task | Description | Example Software/Algorithm |
|---|---|---|
| Image Denoising | Removes noise from raw image data to improve signal-to-noise ratio. | 3D Residual Channel Attention Networks (RCAN). nih.gov |
| Image Deconvolution | Computationally improves contrast and resolution by reassigning out-of-focus light. | Various software pipelines for rapid multiview fusion and deconvolution. nih.gov |
| Object Segmentation | Identifies and delineates objects of interest (e.g., nuclei, cells). | Mask Regional Convolutional Neural Networks (Mask R-CNN). nih.gov |
| Single-Molecule Tracking (SMT) | Follows the movement of individual fluorescent spots over time to analyze diffusion dynamics. | smDynamicsAnalyzer, ImageJ/FIJI plugins. biorxiv.org |
| Kinetic Analysis | Analyzes state transitions from time-series data (e.g., FRET traces). | Hidden Markov Modeling (HMM), Deep Neural Networks (DNN) in software like Deep-LASI. nih.gov |
| Spatial Distribution Analysis | Quantifies clustering and spatial patterns from molecular coordinate lists. | Correlation-based and threshold-based methods adapted from ecological analyses. nih.gov |
Integration of this compound with Complementary Research Techniques
The full power of this compound is often realized when it is integrated with other experimental techniques, allowing for a multi-faceted investigation of biological questions. The properties of both the GB1 tag and the Cy3 dye facilitate this integration.
A primary application is in Förster Resonance Energy Transfer (FRET) studies. Cy3 is one of the most widely used dyes for FRET, commonly paired with a red-shifted acceptor dye like Cyanine 5 (Cy5). oup.comcreative-diagnostics.com By labeling a target protein with GB1-Cy3 and an interacting partner with a Cy5-based probe, researchers can measure molecular interactions and conformational changes in real-time with angstrom-scale sensitivity. revvity.com
The GB1 domain itself offers a complementary mode of detection and manipulation. As a domain from Streptococcal protein G, GB1 binds to the Fc region of immunoglobulins (antibodies). frontiersin.org This allows for correlative studies where the fluorescent signal from Cy3 can be cross-referenced with antibody-based techniques like immuno-precipitation or Western blotting, using the GB1 domain as an epitope tag for detection. frontiersin.org
Furthermore, this compound can be used in a wide array of fluorescence-based assays beyond standard microscopy. These include flow cytometry for analyzing cell populations, Fluorescence In Situ Hybridization (FISH) for localizing specific nucleic acid sequences, and microarray analysis for gene expression profiling. creative-diagnostics.combaseclick.euontosight.ai The integration of this compound into these platforms expands its utility from a simple imaging agent to a versatile tool in molecular and cellular biology. alfa-chemistry.com The development of fluorescent proteins and advanced imaging modalities like super-resolution microscopy has created a comprehensive "fluorescence toolbox," and probes like this compound are integral components that can be combined with these other tools to illuminate complex biological processes. nih.govresearchgate.net
Q & A
Q. How should GB1-Cyanine 3 be characterized to confirm its structural and photophysical properties?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to verify molecular structure and purity, ensuring peak assignments align with theoretical predictions.
- Employ high-performance liquid chromatography (HPLC) with a photodiode array detector to assess purity (>95% recommended for quantitative studies).
- Measure UV-Vis absorption and fluorescence emission spectra in standardized solvents (e.g., PBS or DMSO) to establish molar extinction coefficients and Stokes shifts.
- Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .
Q. What experimental design considerations are critical when using this compound in fluorescence-based assays?
Methodological Answer:
- Define independent variables (e.g., dye concentration, pH, temperature) and dependent variables (e.g., fluorescence intensity, quantum yield).
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives and ensure alignment with hypothesis testing .
- Include negative controls (e.g., solvent-only samples) and technical replicates to account for instrument variability.
- Document protocols in line with reproducibility standards, as outlined in journal guidelines for experimental reporting .
Q. What are the best practices for ensuring reproducibility in experiments involving this compound?
Methodological Answer:
- Provide detailed synthetic pathways (e.g., reaction temperatures, purification steps) in supplementary materials.
- Specify batch-to-batch variability metrics (e.g., HPLC purity, fluorescence consistency) in datasets.
- Use standardized buffer systems to minimize environmental effects on photophysical properties.
- Share raw data and analysis scripts via repositories to enable independent verification .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data observed for this compound across different experimental setups?
Methodological Answer:
- Perform a principal contradiction analysis : Determine if discrepancies arise from extrinsic factors (e.g., solvent polarity, excitation wavelength) or intrinsic molecular behavior (e.g., aggregation, photobleaching) .
- Conduct method validation studies : Compare results using alternative instruments (e.g., fluorometers vs. confocal microscopes) and operators.
- Apply error propagation models to quantify uncertainties in measurements, particularly for low-signal scenarios .
Q. What methodologies are recommended for optimizing this compound’s fluorescence quantum yield in complex biological matrices?
Methodological Answer:
- Systematically vary environmental parameters : Test pH (4–10), ionic strength (0–150 mM NaCl), and temperature (4–37°C) to identify optimal conditions.
- Use time-resolved fluorescence spectroscopy to distinguish dye-specific signals from autofluorescence in biological samples.
- Employ chemodosimeters or surface-functionalization techniques to reduce nonspecific binding in cellular assays .
Q. How should researchers analyze the aggregation-dependent fluorescence quenching mechanisms of this compound?
Methodological Answer:
- Perform concentration-dependent studies (1 nM–1 mM) to identify critical aggregation concentrations using dynamic light scattering (DLS) and transmission electron microscopy (TEM) .
- Model quenching kinetics via Stern-Volmer plots to differentiate static vs. dynamic quenching mechanisms.
- Validate findings with molecular dynamics simulations to correlate aggregation behavior with fluorescence attenuation .
Q. What strategies can mitigate photobleaching artifacts in long-term imaging studies using this compound?
Methodological Answer:
- Optimize illumination parameters : Reduce laser power, use pulsed excitation, and integrate oxygen-scavenging systems (e.g., glucose oxidase/catalase).
- Compare photostability across solvent systems (e.g., aqueous vs. glycerol-mounted samples).
- Apply reference dye normalization (e.g., using stable fluorophores like Alexa Fluor 647) to correct for intensity drift .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are appropriate for validating concentration-response relationships in this compound assays?
Methodological Answer:
Q. How should literature reviews be structured to identify knowledge gaps in this compound applications?
Methodological Answer:
- Conduct systematic searches using databases (e.g., PubMed, SciFinder) with keywords like “this compound AND fluorescence quenching” or “this compound AND bioimaging.”
- Categorize findings into descriptive , causal , and comparative research questions to map existing studies .
- Critically appraise sources for reproducibility flags (e.g., missing experimental details) using tools like the PRISMA checklist .
Q. How to design controlled experiments evaluating this compound’s stability under varying redox conditions?
Methodological Answer:
- Establish baseline stability in inert atmospheres (e.g., nitrogen-purged solutions).
- Introduce redox agents (e.g., H2O2, glutathione) at physiologically relevant concentrations.
- Monitor degradation kinetics via UV-Vis spectroscopy and correlate with cyclic voltammetry data to assess redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
